molecular formula NaOH<br>HNaO B104188 Sodium hydroxide CAS No. 1310-73-2

Sodium hydroxide

Cat. No. B104188
CAS RN: 1310-73-2
M. Wt: 39.997 g/mol
InChI Key: HEMHJVSKTPXQMS-UHFFFAOYSA-M
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Patent
US04087253

Procedure details

A method of obtaining caustic soda and pure sodium chloride from an electrolytic cell liquor containing also sulfate ions including the steps of concentrating the liquor through multiple effect evaporation, cooling the concentrate obtained, separating the sodium chloride and the salt containing sulfate and recovering the caustic soda, whereby during a first stage the liquor is evaporated so as to precipitate only sodium chloride which is removed, in a second stage a solid phase is formed of sodium chloride, sodium sulfate and triple salt of caustic soda, sodium chloride and sodium sulfate, with said solid phase being contacted with a caustic soda solution of less than about 35% by weight concentration, so as to decompose said triple salt, removing the salt containing sulfate, and in a third stage the solution from the second stage is cooled to precipitate said triple salt of caustic soda, sodium chloride and sodium sulfate, which is separated from the caustic soda which does not crystallize and is removed from the system, and the resulting solid phase which remains is collected and is recycled into the initial electrolytic cell liquor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[Cl-:3].[Na+].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6]>>[OH-:6].[Na+:2].[Cl-:3].[Na+:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Na+:2].[Na+:2] |f:0.1,2.3,5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
of concentrating the liquor
CUSTOM
Type
CUSTOM
Details
through multiple effect evaporation
TEMPERATURE
Type
TEMPERATURE
Details
cooling the concentrate
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
separating the sodium chloride
ADDITION
Type
ADDITION
Details
the salt containing sulfate
CUSTOM
Type
CUSTOM
Details
recovering the caustic soda, whereby during a first stage the liquor
CUSTOM
Type
CUSTOM
Details
is evaporated so as
CUSTOM
Type
CUSTOM
Details
to precipitate only sodium chloride which
CUSTOM
Type
CUSTOM
Details
is removed, in a second stage a solid phase

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.